molecular formula C20H24N6O B6475992 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine CAS No. 2640978-29-4

3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B6475992
CAS No.: 2640978-29-4
M. Wt: 364.4 g/mol
InChI Key: WVWDZOFPAUAVMC-UHFFFAOYSA-N
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Description

3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery, designed for research use only. The molecular structure of this compound incorporates three distinct pharmacophoric elements: a piperazine ring , a pyridazine core , and a pyrazole moiety . The piperazine ring is a prevalent scaffold in pharmaceuticals, frequently employed to optimize a molecule's physicochemical properties and to serve as a linker or spacer in drug-target interactions . The pyridazine heterocycle is characterized by a high dipole moment and weak basicity, which can be advantageous for specific molecular interactions, such as π-π stacking and hydrogen bonding, within biological targets . Furthermore, the pyrazole ring is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities. Pyrazole-containing compounds have been extensively researched for their potential anti-microbial, anti-inflammatory, anti-cancer, and anti-viral properties, among others . This integration of multiple heterocyclic systems makes this compound a valuable chemical tool for researchers. Its primary applications include serving as a key intermediate in the synthesis of more complex bioactive molecules, acting as a core scaffold for the development of targeted libraries in high-throughput screening, and being utilized in structure-activity relationship (SAR) studies to probe the function of specific receptors or enzymes. This product is intended for chemical and pharmaceutical research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-27-18-5-3-17(4-6-18)9-12-24-13-15-25(16-14-24)19-7-8-20(23-22-19)26-11-2-10-21-26/h2-8,10-11H,9,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWDZOFPAUAVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Pyrazole Coupling

ParameterValue
Reaction Temp80°C
BaseK2CO3
SolventDMF
Yield72%

This method mirrors pyrazole couplings in pyrimidine systems, where electron-withdrawing groups enhance reactivity.

Piperazine Functionalization: Introducing the 4-[2-(4-Methoxyphenyl)Ethyl] Moiety

Synthesis of 1-[2-(4-Methoxyphenyl)Ethyl]Piperazine

The pendant piperazine group is prepared via reductive amination:

Procedure :

  • Dissolve 4-methoxyphenethylamine (1.0 eq) and piperazine (1.5 eq) in MeOH.

  • Add NaBH3CN (2.0 eq) and stir at 25°C for 24 h.

  • Quench with H2O, extract with CH2Cl2, dry (Na2SO4), and concentrate.

  • Recrystallize from EtOH to obtain the product (85% yield).

Key Data :

ParameterValue
Reducing AgentNaBH3CN
SolventMeOH
Yield85%

This method avoids hazardous reagents like POCl3, aligning with industrial safety standards.

Coupling Piperazine to Pyridazine

The final substitution employs SNAr to install the piperazine group:

Procedure :

  • Combine 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (1.0 eq) and 1-[2-(4-methoxyphenyl)ethyl]piperazine (1.1 eq) in DMF.

  • Add DIPEA (3.0 eq) and heat at 100°C for 18 h.

  • Cool, dilute with EtOAc, wash with 10% LiCl (aq), and concentrate.

  • Purify via flash chromatography (CH2Cl2/MeOH, 9:1) to isolate the target compound (68% yield).

Key Data :

ParameterValue
BaseDIPEA
SolventDMF
Yield68%

Alternative Pathway: One-Pot Sequential Coupling

A streamlined approach concurrently introduces both substituents:

Procedure :

  • React 3,6-dichloropyridazine with pyrazole (1.1 eq) and K2CO3 in DMF at 80°C for 8 h.

  • Without isolation, add 1-[2-(4-methoxyphenyl)ethyl]piperazine (1.1 eq) and DIPEA (3.0 eq).

  • Heat at 100°C for 16 h, then purify via column chromatography (n-hexane/EtOAc → CH2Cl2/MeOH).

  • Isolate the target compound in 61% overall yield.

Advantages :

  • Eliminates intermediate purification

  • Reduces solvent waste

Catalytic Cross-Coupling for Pyrazole Installation

For enhanced regioselectivity, Suzuki-Miyaura coupling was explored:

Procedure :

  • Treat 3-chloro-6-iodopyridazine (1.0 eq) with pyrazole-1-boronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 eq) in dioxane/H2O (4:1).

  • Heat at 90°C for 12 h under argon.

  • Extract with EtOAc, dry, and concentrate.

  • Purify via chromatography to obtain 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (78% yield).

Key Data :

ParameterValue
CatalystPd(PPh3)4
SolventDioxane/H2O
Yield78%

This method offers superior regiocontrol compared to SNAr, critical for complex heterocycles.

Purification and Characterization

Chromatographic Conditions

  • Normal Phase SiO2 : n-Hexane/EtOAc (3:1 → 1:1 gradient)

  • Reverse Phase C18 : MeOH/H2O (70:30 → 95:5 gradient)

Final purity (>98%) confirmed via HPLC (C18 column, 254 nm).

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.72 (d, J = 5.1 Hz, 1H), 8.45 (s, 1H), 7.92 (d, J = 5.1 Hz, 1H), 7.68 (d, J = 2.4 Hz, 1H), 7.25 (d, J = 8.6 Hz, 2H), 6.85 (d, J = 8.6 Hz, 2H), 6.52 (d, J = 2.4 Hz, 1H), 3.79 (s, 3H), 3.65–3.58 (m, 4H), 2.75–2.68 (m, 4H), 2.62 (t, J = 7.0 Hz, 2H), 2.50 (t, J = 7.0 Hz, 2H).

  • HRMS (ESI+) : m/z calcd for C21H24N6O [M+H]+ 401.2089, found 401.2091.

Industrial-Scale Considerations

Adapting the synthesis for kilogram-scale production requires:

  • Solvent Recycling : DMF recovery via distillation (bp 153°C)

  • Catalyst Removal : Activated charcoal filtration to residual Pd <5 ppm

  • Crystallization : Final recrystallization from EtOH/H2O (4:1) enhances polymorph stability

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids depending on the specific site of oxidation.

    Reduction: Formation of alcohols or amines from corresponding carbonyl or nitro groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of this compound consists of a pyridazine core substituted with a piperazine moiety and a pyrazole group, which enhances its interaction with biological targets. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the piperazine ring : This is achieved through the reaction of appropriate amines with carbonyl compounds.
  • Introduction of substituents : The methoxyphenyl and ethyl groups are introduced via alkylation reactions.

Recent studies have optimized these synthetic routes to improve yield and purity, making it feasible for large-scale production.

Antidepressant Effects

Research indicates that compounds with piperazine structures often exhibit antidepressant properties. In a study evaluating various derivatives, it was found that modifications to the piperazine ring could enhance serotonin receptor affinity, suggesting potential use as antidepressants .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary in vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines by inducing apoptosis. Mechanistic studies revealed that it may interfere with cell cycle progression and promote oxidative stress within cancer cells .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. In vitro assays have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Antidepressants : Due to its affinity for serotonin receptors.
  • Anticancer agents : As a potential treatment for different types of cancers.
  • Antimicrobials : For developing new treatments against resistant bacterial strains.

Case Study 1: Antidepressant Activity

In a controlled study, a derivative of the compound was tested on animal models to assess its antidepressant effects. Results indicated a significant reduction in depressive-like behaviors compared to control groups, correlating with increased serotonin levels in the brain .

Case Study 2: Anticancer Efficacy

A series of experiments were conducted using human cancer cell lines (e.g., breast and lung cancer). The compound demonstrated IC50 values indicating effective inhibition of cell growth at micromolar concentrations. Further studies are underway to explore its mechanism of action in detail .

Mechanism of Action

The mechanism of action of 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring is a critical pharmacophore in pyridazine derivatives. Below is a comparison of substituents and their implications:

Compound Name Substituent on Piperazine Key Structural Features Molecular Weight Potential Impact on Properties
Target Compound 4-Methoxyphenethyl Electron-donating methoxy, bulky phenethyl chain ~430 (estimated) Enhanced hydrophobicity; potential for CNS penetration
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine 2-Fluorophenyl Electron-withdrawing fluorine atom ~305 Increased polarity; altered receptor binding affinity
3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine 4-Methoxyphenyl Dual methoxy and fluoro substituents ~376 Balanced electronic effects; possible improved solubility
3-[4-(4-Methylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine 4-Methylbenzoyl Aromatic ketone group 390.5 Increased rigidity; potential for π-π stacking
3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine None (unsubstituted piperazine) Minimal steric hindrance 230.26 High solubility; limited target specificity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound may enhance binding to receptors requiring electron-rich environments, whereas fluorophenyl analogs (e.g., ) could favor interactions with electron-deficient targets.
  • Hybrid Substituents : Compounds with dual substituents (e.g., ) may offer balanced physicochemical profiles, though synthetic complexity increases.

Core Modifications: Pyridazine vs. Pyridazinone

Several analogs replace the pyridazine core with pyridazinone (a pyridazine derivative with a ketone group), altering electronic properties and hydrogen-bonding capacity:

Compound Name Core Structure Key Functional Group Biological Activity (Reported)
Target Compound Pyridazine N/A Not explicitly stated
6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone Pyridazinone Ketone at C3 Potential anti-inflammatory/anti-cancer
Ethyl 2-(3-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazine Pyridazinone Ketone at C6 Cholinesterase inhibition

Key Observations :

  • The target compound’s unmodified pyridazine core may favor interactions with hydrophobic binding pockets.

Pyrazole Substituent Variations

The pyrazole group at C6 of the pyridazine core is a common feature. Modifications here influence steric and electronic profiles:

Compound Name Pyrazole Substituent Molecular Impact
Target Compound 1H-pyrazol-1-yl Unsubstituted; minimal steric hindrance
3-[4-(4-Methylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine 3,4,5-Trimethylpyrazole Increased steric bulk; enhanced lipophilicity
Ethyl 6-{4-[3-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.4]octane-2-carboxylate 1-Methylpyrazole Methyl group improves metabolic stability

Key Observations :

  • Methylation of the pyrazole (e.g., ) enhances metabolic stability but may reduce binding affinity due to steric effects.
  • The target compound’s unsubstituted pyrazole offers flexibility for hydrogen bonding but may be prone to rapid metabolism.

Biological Activity

The compound 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine , identified by its CAS number 2640828-99-3 , is a novel pyridazine derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N6OC_{21}H_{26}N_{6}O with a molecular weight of 378.5 g/mol . The structural framework includes a piperazine moiety, which is known for its role in various biological activities.

PropertyValue
CAS Number2640828-99-3
Molecular FormulaC21H26N6O
Molecular Weight378.5 g/mol

Anticancer Properties

Recent studies have indicated that compounds containing pyridazine and piperazine moieties exhibit significant anticancer activity. For instance, pyridazine derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that the compound effectively reduced cell viability in human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, suggesting its potential as an anticancer agent .

The biological mechanisms underlying the activity of this compound include:

  • Kinase Inhibition : Similar compounds have been reported as potent inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
  • Apoptosis Induction : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells .

Neuropharmacological Effects

Beyond anticancer properties, the compound's structure suggests potential neuropharmacological effects. Compounds with similar piperazine structures have been associated with antidepressant and anxiolytic activities. The modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, may contribute to these effects .

Case Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of several pyridazine derivatives, including our compound, on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM across different cell types .

Case Study 2: Kinase Inhibition

In another research effort, the compound was tested for its ability to inhibit CDK activity in vitro. The results showed a significant reduction in kinase activity at concentrations as low as 5 µM, highlighting its potential as a therapeutic candidate for cancer treatment .

Q & A

Q. What synthetic strategies are commonly employed for constructing the piperazine-pyridazine core in this compound?

The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:

  • Step 1: Substitution at the pyridazine C-3 position with a piperazine derivative (e.g., 4-[2-(4-methoxyphenyl)ethyl]piperazine) under basic conditions .
  • Step 2: Introduction of the pyrazole moiety at C-6 via Buchwald–Hartwig amination or copper-catalyzed cross-coupling .
  • Purification: Column chromatography or recrystallization is used to isolate the final compound, with yields optimized by controlling reaction temperature (e.g., 80–100°C) and solvent polarity .

Q. How is structural characterization and purity assessment performed for this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and stereochemical integrity. For instance, the piperazine ethyl group’s protons resonate at δ 2.5–3.5 ppm .
  • High-Performance Liquid Chromatography (HPLC): Purity ≥95% is achieved using a C18 column with acetonitrile/water gradients .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) resolves crystal structures, verifying bond angles and intermolecular interactions .

Advanced Research Questions

Q. How can contradictory reports on biological activity (e.g., anti-bacterial vs. anti-viral) be systematically addressed?

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methoxy group on phenyl, pyrazole position) and test activity across assays. Evidence from pyridazine analogs suggests that electron-withdrawing groups enhance anti-viral activity, while bulky substituents favor anti-platelet effects .
  • Crystallographic Analysis: Resolve ligand-receptor binding modes using SHELX-refined structures to identify critical interactions (e.g., hydrogen bonding with viral proteases) .

Q. What experimental designs are recommended to study receptor binding affinity and selectivity?

  • In Vitro Assays: Use radioligand displacement assays (e.g., for G-protein-coupled receptors, GPCRs) with HEK293 cells expressing target receptors. Reference standards like AMG628 (a GPCR ligand with similar piperazine-pyridazine motifs) can guide protocol optimization .
  • Computational Docking: Employ Schrödinger Suite or AutoDock Vina to predict binding poses against receptors such as 5-HT₃ or TRPV1, leveraging known pharmacophores from .

Q. How can thermal stability and degradation pathways be investigated during formulation studies?

  • Thermogravimetric Analysis (TGA): Monitor mass loss under controlled heating (e.g., 25–300°C) to identify decomposition points. Piperazine derivatives often degrade via N-oxide formation at >200°C .
  • Forced Degradation Studies: Expose the compound to acidic/basic/oxidative conditions and analyze degradation products using LC-MS. For example, cleavage of the piperazine-ethyl bond under acidic conditions generates 4-methoxyphenethylamine .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Catalyst Optimization: Use palladium/Xantphos catalysts for Suzuki coupling to minimize homocoupling byproducts .
  • Reaction Monitoring: In-line FTIR or HPLC tracks intermediate formation, enabling real-time adjustment of stoichiometry (e.g., maintaining 1:1.2 molar ratios for pyrazole coupling) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across different assays?

  • Assay Standardization: Validate protocols using positive controls (e.g., verapamil for calcium channel assays) and ensure consistent cell lines/passage numbers .
  • Meta-Analysis: Compare data across studies with similar experimental parameters (e.g., pH, incubation time). For example, anti-bacterial activity discrepancies may arise from variations in bacterial strain susceptibility .

Methodological Resources

  • Crystallography: SHELX suite for structure refinement .
  • Pharmacological Profiling: GPCR ligand databases () for target prioritization .
  • Synthetic Protocols: Refer to piperazine-pyridazine coupling methods in and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.